For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Biosynthetic Pathway of Picrinine (B199341)
This technical guide provides a comprehensive overview of the monoterpenoid indole (B1671886) alkaloid, picrinine, covering its natural distribution, biosynthetic origins, and methods for its isolation and purification. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction to Picrinine
Picrinine is a complex, cage-like monoterpenoid indole alkaloid belonging to the akuammiline (B1256633) family.[1][2][3] First isolated in 1965 from the leaves of Alstonia scholaris, it possesses a highly intricate polycyclic structure with six stereogenic centers.[1][2][3] Picrinine has garnered interest in the scientific community for its potential therapeutic properties, notably its anti-inflammatory activity, which is exhibited through the inhibition of the 5-lipoxygenase enzyme.[2][3][4][5] Its complex architecture and biological activity make it a significant target for both phytochemical investigation and synthetic chemistry.[2][3]
Natural Sources of Picrinine
Picrinine is primarily found in various species of the Apocynaceae family, a family of flowering plants known for producing a rich diversity of alkaloids.[6] The principal plant sources of picrinine include:
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Alstonia scholaris : Commonly known as the Devil's tree, the leaves of this plant are a well-documented source of picrinine.[1][2][3][4][5][7] It is often isolated alongside other related indole alkaloids from this species.[5][7][8]
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Alstonia boonei : This medicinal tree, found in West Africa, is another recognized natural source of picrinine.[9]
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Picralima nitida : Known as the Akuamma tree, this West African plant is a prominent source of picraline (B586500) and related alkaloids, including picrinine.[6]
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Hunteria zeylanica : Picrinine has also been reported to be present in this plant species.[1]
Biosynthetic Pathway of Picrinine
The biosynthesis of picrinine follows the general pathway for monoterpenoid indole alkaloids (MIAs), which originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for virtually all MIAs.[10] While the complete enzymatic sequence leading to picrinine has not been fully elucidated, it is understood to be a member of the akuammiline alkaloid family, which diverges from the central intermediate, strictosidine.
The proposed biosynthetic pathway involves a series of complex cyclizations, rearrangements, and oxidative reactions to form the characteristic cage-like structure of the akuammiline skeleton. A recent chromosome-level genome assembly of Alstonia scholaris has been completed, which will aid in identifying the specific genes and enzymes, such as cytochrome P450s and dehydrogenases, responsible for the later steps of picrinine biosynthesis.[11]
Below is a diagram illustrating the generalized biosynthetic pathway leading to the akuammiline alkaloid class, to which picrinine belongs.
Caption: Simplified biosynthetic pathway leading to Picrinine.
Quantitative Data
Quantitative data on the yield of picrinine from natural sources is often variable depending on the plant's geographic location, season of collection, and the extraction method used. While specific percentage yields for picrinine are not consistently reported across the literature, the following table summarizes related quantitative information.
| Alkaloid | Plant Source | Plant Part | Yield (% of dry weight) | Reference |
| Akuammine | Picralima nitida | Seeds | ~0.56% | [6] |
| Picrinine | Alstonia scholaris | Leaves | Major alkaloid, but specific % yield not consistently reported. | [8] |
Note: The yield of specific alkaloids can be highly variable. The data presented is for illustrative purposes based on available literature.
Experimental Protocols
The isolation and purification of picrinine from its natural sources involve a multi-step process that leverages its chemical properties as an alkaloid. The following protocols are generalized from methods reported for the isolation of picraline and related alkaloids from Alstonia scholaris.[6]
Protocol 1: Extraction and Acid-Base Partitioning
This protocol outlines the initial extraction and separation of the crude alkaloid mixture from the plant material.
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Preparation : Air-dry the leaves of Alstonia scholaris at room temperature and grind them into a fine powder.
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Extraction :
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Macerate the powdered plant material with methanol (B129727) at room temperature for 48-72 hours. Repeat the extraction three times to ensure exhaustive extraction.
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Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol.[7]
-
-
Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanol extract.[6]
-
Acid-Base Partitioning :
-
Dissolve the crude extract in a 0.3% hydrochloric acid (HCl) solution.[6]
-
Partition the acidic solution against ethyl acetate (B1210297) to remove non-alkaloidal compounds (lipids, chlorophylls, etc.). Discard the ethyl acetate layer.[6]
-
Basify the remaining acidic aqueous layer to a pH of 9-10 using a 5% ammonia (B1221849) solution.[6]
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Extract the basified solution multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate. This will transfer the free-base alkaloids into the organic layer.[6]
-
-
Final Concentration : Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.[6]
Protocol 2: Chromatographic Purification
This protocol describes the separation of individual alkaloids from the crude mixture.
-
Column Chromatography :
-
Subject the crude alkaloid extract to silica (B1680970) gel column chromatography.[6]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding chloroform, ethyl acetate, and finally methanol.[6][7]
-
-
Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC) with an appropriate solvent system. Visualize the spots under UV light or by using Dragendorff's reagent.
-
Further Purification :
-
Combine fractions containing the compound of interest (picrinine).
-
For final purification, use preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure picrinine.[6]
-
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Structure Elucidation : Confirm the identity and purity of the isolated picrinine using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV spectroscopy.[7]
Experimental Workflow Visualization
The following diagram, generated using Graphviz, illustrates the general workflow for the isolation and purification of picrinine.
Caption: General workflow for the isolation of Picrinine.
References
- 1. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrinine | 4684-32-6 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Picrinine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
